5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(2,5-difluorophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASZNIXHBATJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NN=C(S2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,5-difluoroaniline with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-amino group in the thiadiazole ring undergoes alkylation and acylation reactions. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions produces N-alkylated derivatives.
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Acylation : Treatment with acetyl chloride forms N-acetylated products, enhancing solubility for biological testing .
Oxidation Reactions
The sulfur atom in the thiadiazole ring can be oxidized to sulfoxides or sulfones using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) :
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Sulfoxides : Formed under mild conditions (30% H₂O₂, acetic acid, 12 h), enhancing polarity for chromatographic separation .
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Sulfones : Require stronger oxidants (e.g., mCPBA) and extended reaction times .
Electrophilic Aromatic Substitution
The difluorophenyl ring undergoes selective substitution at the para-position to fluorine due to electron-withdrawing effects:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group, enabling further functionalization .
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Halogenation : Bromine (Br₂/FeBr₃) yields mono- or di-brominated derivatives .
| Substituent | Reagents | Position | Yield (%) |
|---|---|---|---|
| -NO₂ | HNO₃/H₂SO₄ | para | 65–70 |
| -Br | Br₂/FeBr₃ | para | 55–60 |
Cyclocondensation Reactions
The amine group participates in cyclization with carbonyl compounds (e.g., aldehydes or ketones) to form fused heterocycles. For instance:
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Reaction with benzaldehyde under acidic conditions yields imidazo[2,1-b] thiadiazole derivatives, which exhibit enhanced antimicrobial activity .
Metal-Catalyzed Cross-Coupling
The thiadiazole core supports Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄:
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Example : Coupling with 4-methoxyphenylboronic acid introduces electron-donating groups, modulating electronic properties for optoelectronic applications .
Hydrolysis and Degradation
Under strongly acidic or basic conditions, the thiadiazole ring undergoes hydrolysis:
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Acidic Hydrolysis (HCl, reflux): Cleavage of the thiadiazole ring to form thioamide intermediates .
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Basic Hydrolysis (NaOH, H₂O): Degrades to hydrazine derivatives and carboxylic acids .
Biological Activity Correlation
Derivatives of this compound demonstrate structure-dependent bioactivity:
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Anticancer Activity : N-Acylated derivatives show IC₅₀ values of 2.44–62.16 µM against LoVo and MCF-7 cell lines .
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Antimicrobial Effects : Fluorinated analogs exhibit MIC values of 20–28 µg/mL against Staphylococcus aureus and Bacillus subtilis .
| Derivative | Modification | IC₅₀ (µM, LoVo) | MIC (µg/mL, S. aureus) |
|---|---|---|---|
| 2g | Sulfone | 2.44 | 20 |
| 2d | -OCH₃ | 29.16 | 28 |
Key Insights
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-(2,5-difluorophenyl)-1,3,4-thiadiazol-2-amine as an anticancer agent. Research indicates that derivatives of thiadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : LoVo (colon cancer) and MCF-7 (breast cancer)
- Key Findings : The compound demonstrated an IC₅₀ value of 2.44 µM against LoVo cells after 48 hours of exposure, indicating strong anti-proliferative effects. In comparison, MCF-7 cells showed higher IC₅₀ values but still reflected notable sensitivity to the compound's action .
The mechanism of action involves the inhibition of key enzymes related to cancer cell proliferation, such as inosine monophosphate dehydrogenase and topoisomerase II. These pathways are crucial for nucleotide synthesis and DNA replication in cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Thiadiazole derivatives are known for their activity against various bacteria and fungi. Studies reveal that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways within the microbes .
Agricultural Applications
In agriculture, thiadiazole derivatives like 5-(2,5-difluorophenyl)-1,3,4-thiadiazol-2-amine are being explored for their insecticidal and fungicidal properties. The compound's ability to interact with specific biochemical pathways in pests makes it a candidate for developing new agrochemicals that are less harmful to non-target organisms .
Material Science Applications
The unique chemical structure of 5-(2,5-difluorophenyl)-1,3,4-thiadiazol-2-amine allows it to serve as a building block in synthesizing advanced materials. Its application in polymer chemistry is particularly promising, where it can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer | PMC10743895 | Demonstrated significant cytotoxicity against LoVo and MCF-7 cell lines with IC₅₀ values indicating potent anti-proliferative effects. |
| Antimicrobial | PMC2972007 | Exhibited antimicrobial activity against various pathogens; potential for development into new antibiotics. |
| Agriculture | ChemicalBook | Showed insecticidal properties; could be developed into eco-friendly pesticides. |
| Material Science | Benchchem | Used as a precursor in synthesizing polymers with enhanced properties. |
Mechanism of Action
The mechanism of action of 5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell proliferation and apoptosis, such as caspases and kinases.
Pathways Involved: It activates apoptotic pathways by inducing the cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: These compounds also contain a difluorophenyl group and exhibit anticancer properties.
2,5-Difluorophenyl isocyanate: This compound is used in the synthesis of various organic molecules and has applications in materials science.
Uniqueness
5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties
Biological Activity
5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the thiadiazole class, which has been investigated for various medicinal properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure
The chemical structure of 5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine can be represented as follows:
This structure features a thiadiazole ring substituted with a difluorophenyl group at the 5-position and an amino group at the 2-position.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. A study evaluated various thiadiazole derivatives against different bacterial strains using the disc diffusion method. The results indicated that compounds with halogen substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 | |
| Pseudomonas aeruginosa | 16 | 40 | |
| Aspergillus niger | 20 | 30 |
These findings suggest that the difluorophenyl substitution may enhance the antimicrobial efficacy of the thiadiazole scaffold.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. Recent investigations have shown that various substituted thiadiazoles can inhibit cancer cell proliferation in vitro. Specifically, studies have highlighted their ability to induce apoptosis in cancer cells and inhibit key enzymes involved in cancer progression.
Case Study: In Vitro Anticancer Activity
A notable study tested several thiadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The compound exhibited IC50 values indicating significant cytotoxicity.
Table 2: Anticancer Activity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine | MCF-7 | 12.5 |
| LoVo | 10.0 |
The results indicate that this compound has promising anticancer properties and could serve as a lead compound for further drug development.
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various biological targets. Mechanistic studies have suggested that these compounds may inhibit key enzymes such as topoisomerase II and histone deacetylases, which are crucial in cancer cell proliferation and survival.
Q & A
What are the optimal synthetic routes for 5-(2,5-difluorophenyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?
Basic Research Question
The compound can be synthesized via cyclocondensation of substituted hydrazides with thiocyanate derivatives under acidic or oxidative conditions. For example, cyclization using concentrated sulfuric acid or iodine in potassium iodide with sodium hydroxide facilitates thiadiazole ring formation . Key variables include temperature (80–120°C), solvent choice (DMF, ethanol), and catalysts (triethylamine). Yield optimization requires balancing stoichiometric ratios of precursors (e.g., isonicotinoyl hydrazide and potassium thiocyanate) and controlling reaction time to avoid side products like disubstituted byproducts .
How can structural elucidation of this compound be achieved using advanced spectroscopic and computational methods?
Basic Research Question
Combine NMR (1H/13C, 19F), IR, and mass spectrometry for preliminary characterization. For unambiguous confirmation, single-crystal X-ray diffraction is critical to resolve bond angles and dihedral angles, as demonstrated for analogous 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine . DFT calculations (B3LYP/6-311++G**) further validate electronic structure, vibrational modes, and Mulliken charges, aligning spectral data with theoretical models .
What methodological approaches are recommended for evaluating the biological activity of this thiadiazole derivative?
Advanced Research Question
Design dose-response assays (e.g., IC50 determination) for antimicrobial or anticancer activity. Use in vitro models (cell lines) with positive controls (e.g., doxorubicin for cytotoxicity). Antioxidant potential can be assessed via DPPH radical scavenging assays, comparing % inhibition against ascorbic acid . Ensure reproducibility by triplicate experiments and statistical validation (ANOVA, p < 0.05).
How can computational modeling predict the interaction of this compound with biological targets?
Advanced Research Question
Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protein targets (e.g., kinases, DNA topoisomerases). Use PDB structures (e.g., 1M17 for topoisomerase II) and validate binding poses via MD simulations (GROMACS). DFT-derived electrostatic potential maps help identify nucleophilic/electrophilic regions influencing ligand-receptor interactions .
What mechanistic insights explain the cyclization steps during synthesis?
Advanced Research Question
Cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on thiocyanate carbon, followed by acid-catalyzed dehydration. Iodine acts as an oxidizing agent, facilitating disulfide bond formation in intermediates. Reaction monitoring via TLC or HPLC-MS identifies transient intermediates, while in situ IR tracks carbonyl disappearance .
How can researchers address contradictions between experimental spectral data and computational predictions?
Advanced Research Question
Discrepancies in vibrational frequencies (IR) or chemical shifts (NMR) often arise from solvent effects or crystal packing forces not modeled in DFT. Apply solvent correction models (PCM) or compare with solid-state NMR/X-ray data. Re-optimize computational parameters (basis sets, functionals) to improve agreement .
What strategies are effective for assessing purity and stability of this compound under varying conditions?
Basic Research Question
Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to quantify purity (>98%). Accelerated stability studies (40°C/75% RH, 1–3 months) identify degradation products via LC-MS. Store the compound in amber vials under inert gas to prevent photolytic or oxidative decomposition .
What hypotheses exist regarding the biological mechanism of action for fluorinated thiadiazoles?
Advanced Research Question
Fluorine atoms enhance lipophilicity and membrane permeability, while the thiadiazole ring may intercalate DNA or inhibit enzymes via hydrogen bonding. Compare bioactivity of fluorinated vs. non-fluorinated analogs to isolate electronic vs. steric effects. Target-specific assays (e.g., enzyme inhibition kinetics) clarify mechanisms .
How can multi-step synthetic pathways be optimized for scalability without compromising yield?
Advanced Research Question
Use factorial design (e.g., Box-Behnken) to optimize variables like temperature, solvent volume, and catalyst loading. Pilot-scale reactions (1–5 L) with continuous flow systems improve mixing and heat transfer. Monitor intermediates via PAT (Process Analytical Technology) tools like FTIR probes .
What crystallographic techniques resolve polymorphism or co-crystal formation in this compound?
Advanced Research Question
Screen polymorphs using solvent recrystallization (e.g., ethanol, DCM/hexane). Single-crystal XRD (Mo-Kα radiation) determines unit cell parameters and space group. Pair with DSC/TGA to correlate thermal behavior with crystal forms. Co-crystallization with pharmaceutically relevant coformers (e.g., succinic acid) enhances solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
